

What is Remdesivir-d4 and its primary use in research

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Compound of Interest

Compound Name: Remdesivir-d4

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Remdesivir-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Remdesivir-d4**, a deuterated analog of the antiviral drug Remdesivir. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its primary use, technical specifications, and relevant experimental protocols.

Introduction to Remdesivir-d4

Remdesivir-d4 is a stable, isotopically labeled version of Remdesivir, a broad-spectrum antiviral agent.^{[1][2]} The key difference lies in the replacement of four hydrogen atoms with deuterium atoms, resulting in a higher molecular weight. This isotopic labeling makes **Remdesivir-d4** an ideal internal standard for the quantification of Remdesivir in biological matrices using mass spectrometry-based assays.^[3] Its primary application is in pharmacokinetic (PK) studies, where precise measurement of drug concentration over time is crucial.^{[4][5]}

Core Technical Data

The following table summarizes the key technical specifications for **Remdesivir-d4**.

Property	Value	Reference
Chemical Formula	C ₂₇ H ₃₁ D ₄ N ₆ O ₈ P	[3][6]
Molecular Weight	606.6 g/mol	[3]
CAS Number	2738376-82-2	[3]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[3]
Appearance	A solid	[3]
Solubility	Soluble in DMF, DMSO, Methanol	[3]

Primary Use in Research: Internal Standard in Bioanalysis

The most critical role of **Remdesivir-d4** in research is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7]

Principle: In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Remdesivir) that is added in a known amount to all samples, calibrators, and quality controls. Because the IS and the analyte behave similarly during sample preparation (e.g., protein precipitation, extraction) and ionization in the mass spectrometer, any sample-to-sample variation in these processes will affect both compounds to a similar degree. By measuring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved, correcting for potential matrix effects and variations in extraction efficiency.[7]

Experimental Workflow: Quantification of Remdesivir in Human Plasma

The following diagram illustrates a typical workflow for the quantification of Remdesivir in human plasma samples using **Remdesivir-d4** as an internal standard.



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Fig. 1: Experimental workflow for Remdesivir quantification.

Detailed Experimental Protocol: LC-MS/MS Assay

The following is a representative protocol for the quantification of Remdesivir in human plasma, adapted from published methodologies.[7][8]

4.1. Materials and Reagents

- Remdesivir analytical standard
- **Remdesivir-d4** (or other deuterated analogs like Remdesivir-²H₅ or Remdesivir-¹³C₆) as internal standard[7][8][9]
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC-MS grade)
- Formic acid (optional, for mobile phase)
- Zinc Sulfate (optional, for protein precipitation)[8]

4.2. Preparation of Stock and Working Solutions

- Prepare individual stock solutions of Remdesivir and **Remdesivir-d4** in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

- Prepare a working solution of the internal standard (**Remdesivir-d4**) by diluting the stock solution with methanol to a final concentration (e.g., 0.5 ng/mL).^[7]
- Prepare a series of working solutions of Remdesivir for the calibration curve by serially diluting the stock solution.

4.3. Sample Preparation

- To 50 µL of plasma sample, calibrator, or quality control, add the internal standard working solution.
- Add a protein precipitation agent (e.g., 600 µL of a 50:50 v/v mixture of acetonitrile and methanol).^[4]
- Vortex mix the samples thoroughly.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Dilute the supernatant with HPLC-MS grade water.^[4]
- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.^[4]

4.4. LC-MS/MS Conditions

Parameter	Typical Conditions
LC System	UPLC System
Column	C18 reverse-phase column (e.g., Acquity UPLC HSS T3 1.8 μm , 2.1 x 50 mm)[4]
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Remdesivir: m/z 603.3 \rightarrow 200.0; Remdesivir- ¹³ C ₆ : m/z 609.3 \rightarrow 206.0[8]

4.5. Data Analysis

- Integrate the peak areas for Remdesivir and **Remdesivir-d4**.
- Calculate the peak area ratio of Remdesivir to **Remdesivir-d4**.
- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.

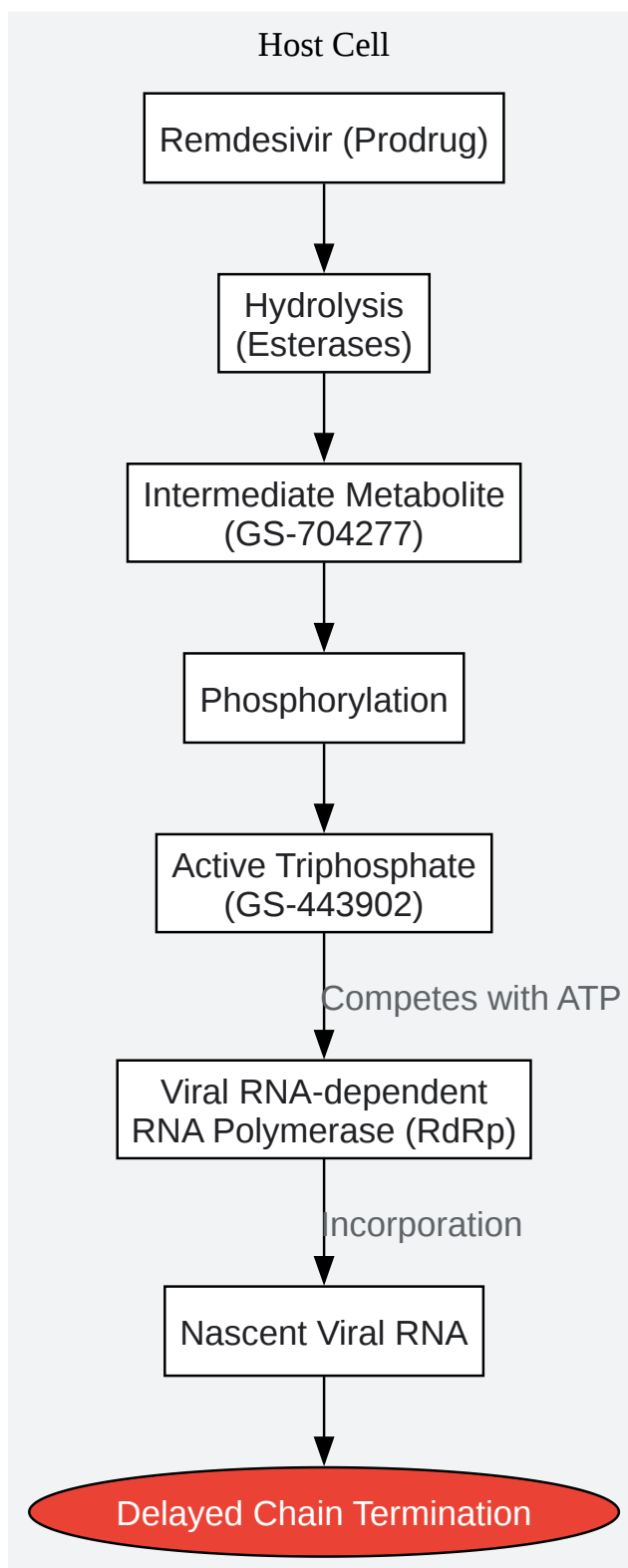
Background: Remdesivir's Mechanism of Action

To understand the importance of accurately quantifying Remdesivir, it is essential to comprehend its mechanism of action. Remdesivir is a prodrug that, once inside the host cell, is

metabolized into its active form, an adenosine triphosphate (ATP) analog (GS-443902).[10][11][12] This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[13][14] The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[11][14][15]

Signaling Pathway of Remdesivir Activation and Action

The following diagram illustrates the metabolic activation of Remdesivir and its subsequent inhibition of viral RNA synthesis.



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Fig. 2: Mechanism of action of Remdesivir.

Conclusion

Remdesivir-d4 is an indispensable tool for researchers engaged in the development and clinical evaluation of Remdesivir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for understanding the drug's behavior in biological systems and for optimizing dosing regimens. This guide provides the foundational technical information and protocols to aid in the effective application of **Remdesivir-d4** in a research setting.

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